N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic organic compound that features a tetrahydropyran ring substituted with a phenylthio group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated tetrahydropyran derivative.
The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents like dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide
- 2-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Uniqueness
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific combination of a tetrahydropyran ring, phenylthio group, and benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)23-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSHJPRSEJMBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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